

Application Notes and Protocols: FMF-04-159-2

In Vitro Kinase Assay

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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B15584324

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Introduction

FMF-04-159-2 is a potent and selective tool compound that functions as a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).^{[1][2][3]} It also exhibits pan-TAIRE family specificity, inhibiting other TAIRE kinases such as CDK16, CDK17, and CDK18.^{[1][3]} Additionally, **FMF-04-159-2** shows some off-target activity against CDK2.^{[1][2][4]} This compound is a valuable pharmacological probe for investigating the cellular functions of CDK14, which is implicated in processes like cell cycle regulation.^{[1][5]} Due to its covalent mechanism of action against CDK14, specific considerations are required when designing and performing in vitro kinase assays.

This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of **FMF-04-159-2** against its target kinases. It also includes quantitative data on its inhibitory potency and diagrams illustrating the experimental workflow and the relevant signaling context.

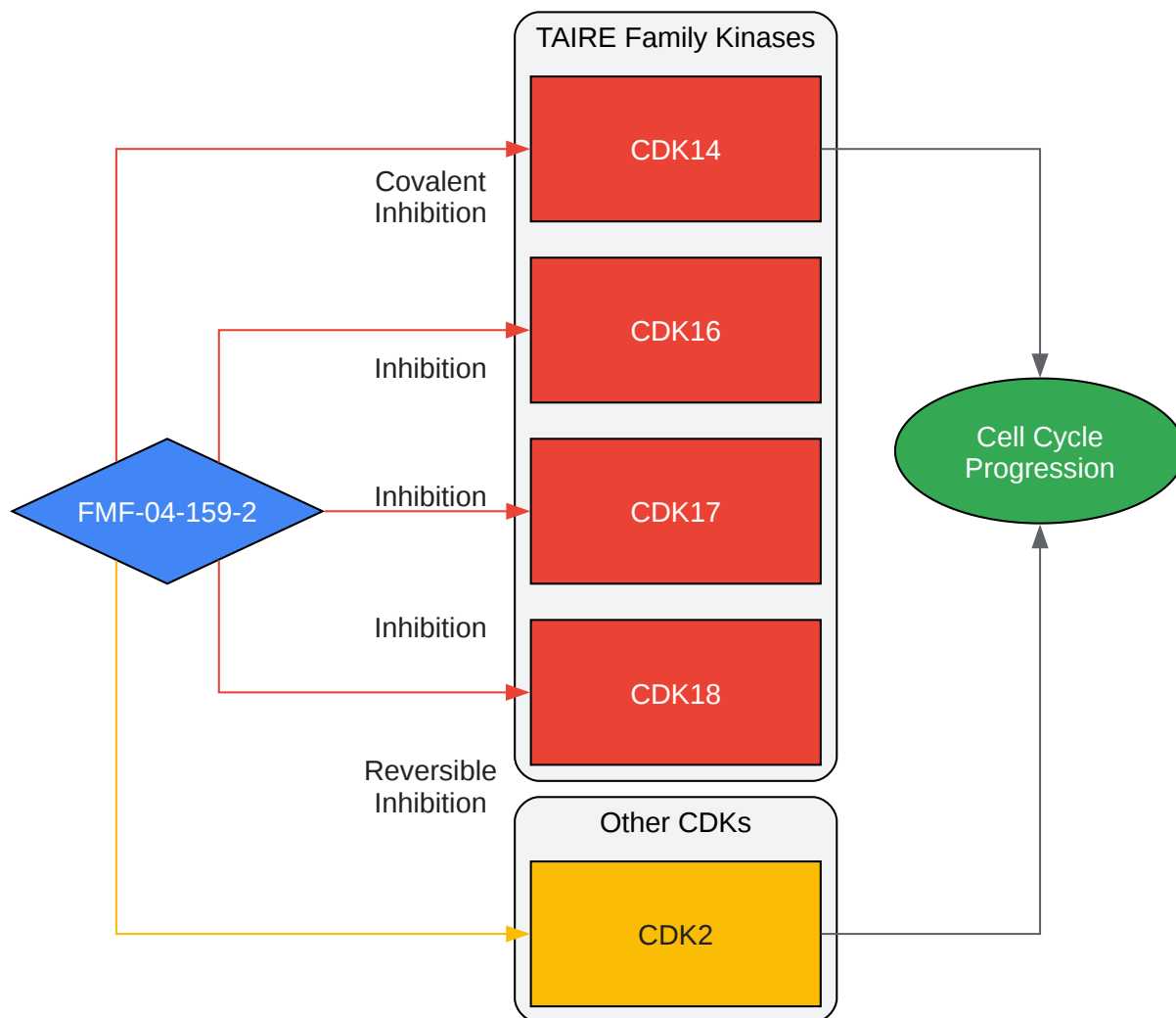
Data Presentation: Inhibitory Activity of FMF-04-159-2

The inhibitory potency of **FMF-04-159-2** has been quantified against several kinases using different in vitro assay formats. The following table summarizes the key IC₅₀ values.

Target Kinase	Assay Type	IC50 Value (nM)	Notes
CDK14	NanoBRET Target Engagement	39.6 ± 2.8	In HCT116 cells.[1]
CDK14	NanoBRET (after 2h washout)	56.3 ± 6.0	Sustained engagement indicates covalent binding.[1][3]
CDK14	Kinase Activity Assay	88	Biochemical assay.[4]
CDK16	Kinase Activity Assay	10	Biochemical assay.[4]
CDK2	NanoBRET Target Engagement	256 ± 26	In HCT116 cells, indicates reversible off-target activity.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the primary and off-target kinases of **FMF-04-159-2** within the context of cell cycle regulation.



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FMF-04-159-2 targets and their relation to the cell cycle.

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based in vitro kinase assay, adapted for the specific properties of **FMF-04-159-2**. A key step is the pre-incubation of the kinase with the inhibitor to allow for covalent bond formation.^[1]

Materials:

- Purified recombinant kinase (e.g., CDK14/CycY, CDK16, CDK2)
- Specific peptide substrate for the kinase
- **FMF-04-159-2** compound
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled acceptor)
- Stop solution (e.g., 10 mM EDTA in kinase assay buffer)
- 384-well low-volume assay plates (black)
- TR-FRET compatible plate reader

Procedure:

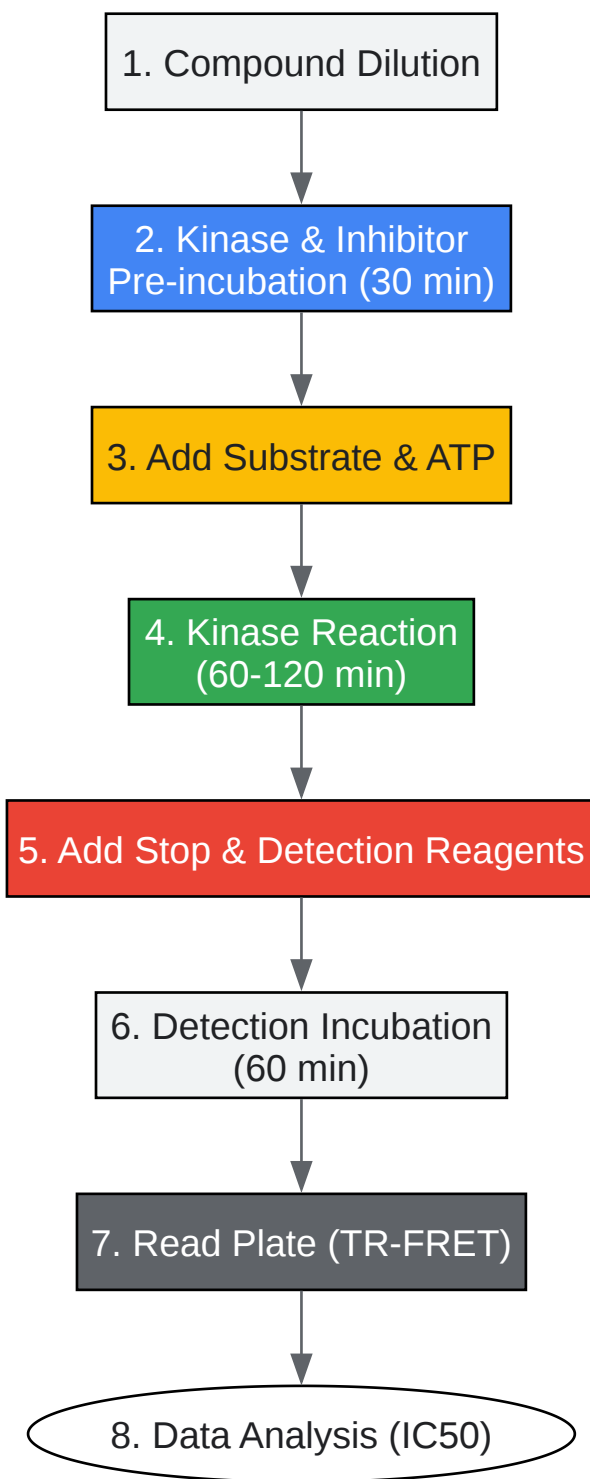
- Compound Preparation:
 - Prepare a stock solution of **FMF-04-159-2** in 100% DMSO (e.g., 10 mM).
 - Create a serial dilution series of **FMF-04-159-2** in DMSO.
 - Further dilute the compound series in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

- Kinase and Inhibitor Pre-incubation:
 - In a 384-well plate, add 5 μ L of the diluted **FMF-04-159-2** solution or control (DMSO vehicle) to the appropriate wells.
 - Add 5 μ L of the 2X kinase solution (kinase diluted in kinase assay buffer) to each well.
 - Mix gently by tapping the plate.
 - Cover the plate and incubate at room temperature for 30 minutes. This pre-incubation step is crucial to allow for the covalent binding of **FMF-04-159-2** to CDK14.[\[1\]](#)
- Initiation of Kinase Reaction:
 - Prepare a 2X substrate/ATP mixture in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is often at or near the K_m for each.
 - Add 10 μ L of the 2X substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 20 μ L.
 - Mix the plate gently.
- Kinase Reaction Incubation:
 - Cover the plate and incubate at room temperature for the optimized reaction time (typically 60-120 minutes). The incubation time should be within the linear range of the reaction.
- Termination and Detection:
 - Prepare the detection reagent mix containing the Europium-labeled antibody and the acceptor molecule in the stop solution.
 - Add 20 μ L of the detection reagent mix to each well to stop the reaction and initiate the detection process.
 - Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.

- Data Acquisition:
 - Read the plate using a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis:
 - Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro kinase assay described above.



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Workflow for **FMF-04-159-2** in vitro kinase assay.

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